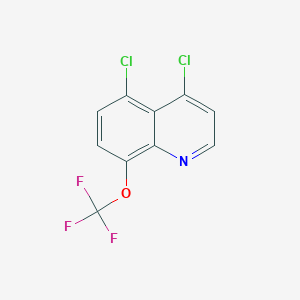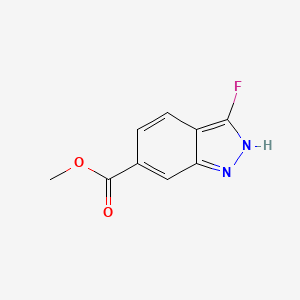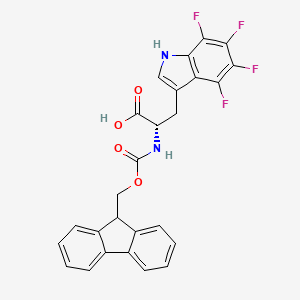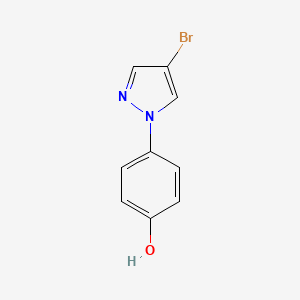
4-Fluoro-2-(2-imidazolin-2-ylamino)-isoindoline maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring fused with an isoindole moiety and a fluorine atom. The maleate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate typically involves multiple steps, starting with the preparation of the imidazole and isoindole intermediates. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of N-heterocyclic carbenes as both ligands and organocatalysts has become commonplace, facilitating the efficient synthesis of imidazole derivatives . The final product is often purified through crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: tert-Butylhydroperoxide (TBHP)
Reducing Agents: Sodium borohydride (NaBH4)
Catalysts: Nickel catalysts, N-heterocyclic carbenes (NHC)
Major Products
The major products formed from these reactions include various substituted imidazole and isoindole derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-imidazol-1,2,3-triazole: Another imidazole derivative with different substituents, used in similar applications.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Used as a diazo transfer reagent in organic synthesis.
Uniqueness
N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate is unique due to its combination of an imidazole ring with an isoindole moiety and a fluorine atom. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H17FN4O4 |
|---|---|
Molecular Weight |
336.32 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine |
InChI |
InChI=1S/C11H13FN4.C4H4O4/c12-10-3-1-2-8-6-16(7-9(8)10)15-11-13-4-5-14-11;5-3(6)1-2-4(7)8/h1-3H,4-7H2,(H2,13,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
RDCPZVYADNZIHI-BTJKTKAUSA-N |
Isomeric SMILES |
C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


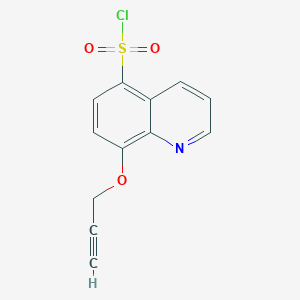
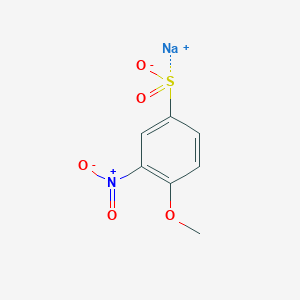
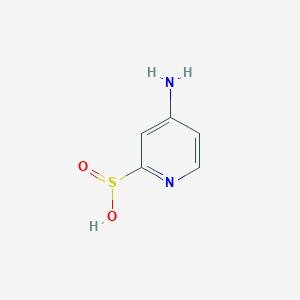


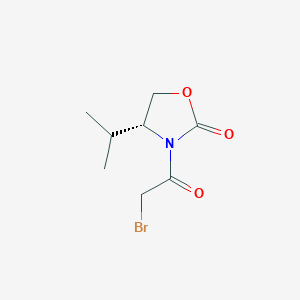
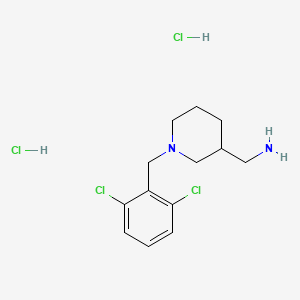
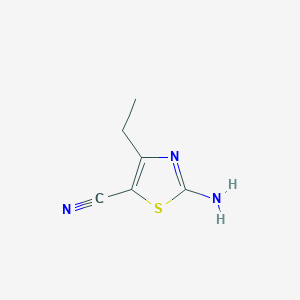
![5-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B12834951.png)
